2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
The synthesis of 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the aromatic substituents play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfanyl-substituted molecules. Compared to these compounds, 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]oxazole and 2-phenylethylamine derivatives .
Properties
Molecular Formula |
C26H24N6O5S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H24N6O5S/c1-17(18-9-12-21(13-10-18)32(34)35)27-28-24(33)16-38-26-30-29-25(31(26)20-7-5-4-6-8-20)19-11-14-22(36-2)23(15-19)37-3/h4-15H,16H2,1-3H3,(H,28,33)/b27-17+ |
InChI Key |
FNZXGACSUPYSMZ-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.